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Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that

functions as a highly selective water channel.[1][2][3] Found abundantly in tissues with high

water permeability such as red blood cells and renal tubules, CHIP28 facilitates the rapid

transport of water across cellular membranes in response to osmotic gradients.[1][2][3][4] The

ability to reconstitute purified CHIP28 into artificial lipid bilayers, or proteoliposomes, provides a

powerful in vitro system to study its biophysical properties, structure-function relationships, and

for screening potential modulators.[1][2][5] This document provides detailed protocols for the

purification of CHIP28, its reconstitution into proteoliposomes, and functional characterization.

Functional Role of CHIP28 (Aquaporin-1)
CHIP28 is a member of the aquaporin family of proteins, which are crucial for maintaining water

homeostasis across biological membranes.[4] These proteins form tetrameric assemblies in the

membrane, with each monomer containing a central pore that is selectively permeable to water.

[6][7] The transport of water through CHIP28 is a passive process, driven by osmotic gradients.

[8] Beyond its role in water transport, AQP1 has been implicated in cell migration and

angiogenesis.[3]

Below is a diagram illustrating the basic function of CHIP28 in facilitating water transport across

a cell membrane.
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Figure 1: CHIP28-mediated water transport.

Data Presentation
Table 1: Osmotic Water Permeability (Pf) of CHIP28
Proteoliposomes
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Preparation Pf (cm/s)
Temperature
(°C)

Key Findings Reference(s)

Control

Liposomes

(protein-free)

~0.006 10

Low intrinsic

water

permeability.

[9]

CHIP28

Proteoliposomes
~0.041 10

Significantly

increased water

permeability

compared to

control.

[9]

CHIP28

Proteoliposomes

+ HgCl2

- 10

Water

permeability is

sensitive to

mercurial

inhibition.

[9]

CHIP28

Proteoliposomes
~0.03 37

High water

permeability at

physiological

temperature.

[10]

Stripped

Erythrocyte

Membranes

~0.029 37

High water

permeability is

retained after

removing most

other proteins.

[10]

Table 2: Single-Channel Water Permeability of CHIP28
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Parameter Value Units Conditions Reference(s)

Single-channel

water

permeability (pf)

3.6 x 10-14 cm3/s 10°C [9][11]

Single-channel

water flux
11.7 x 10-14

cm3/s per

CHIP28

monomer

Not specified [1][2]

Single-channel

water

permeability

~10-13 cm3/s 37°C [10]

Experimental Protocols
The following protocols provide a general framework for the reconstitution of CHIP28.

Optimization may be required depending on the specific experimental goals and resources.

Protocol 1: Purification of CHIP28 from Human
Erythrocytes
This protocol is adapted from methods described for the purification of CHIP28 from red blood

cells.

Materials:

Packed human red blood cells (RBCs)

Lysis Buffer: 5 mM sodium phosphate, 1 mM EDTA, pH 8.0

Wash Buffer: 0.1 M NaCl, 10 mM Tris-HCl, pH 7.4

Detergent Solubilization Buffer: 2% (w/v) N-lauroylsarcosine, 10 mM Tris-HCl, pH 7.4

Chromatography Buffers (for HPLC or other purification methods)

Centrifuge and appropriate rotors
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Spectrophotometer

Procedure:

Lysis of Erythrocytes: Wash packed RBCs with saline solution. Lyse the cells by hypotonic

shock in Lysis Buffer.

Membrane Preparation: Centrifuge the lysate at high speed to pellet the erythrocyte

membranes (ghosts). Wash the membranes repeatedly with Wash Buffer to remove

hemoglobin and other cytosolic proteins.

Protein Solubilization: Resuspend the washed membranes in Detergent Solubilization Buffer

to solubilize the membrane proteins.

Purification: Purify CHIP28 from the solubilized protein mixture using techniques such as

high-performance liquid chromatography (HPLC) or immunoaffinity chromatography.[5]

Monitor the purification process by SDS-PAGE, looking for a prominent band at ~28 kDa.

Protocol 2: Liposome Preparation
This protocol describes a general method for preparing liposomes.

Materials:

Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylinositol, and cholesterol in a mole

ratio of 11:1:11)[9]

Chloroform and cyclohexane

Aqueous Buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

Rotary evaporator or nitrogen stream

High-vacuum system (lyophilizer)

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:
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Lipid Film Formation: Dissolve the desired lipids in chloroform in a round-bottom flask.[12]

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin

lipid film on the wall of the flask.[12]

Lyophilization (Optional but Recommended): To ensure complete removal of the organic

solvent, re-suspend the lipid film in cyclohexane and freeze the solution.[12] Lyophilize the

frozen mixture under high vacuum.[12]

Hydration: Hydrate the lipid film with the desired aqueous buffer.[12] The temperature of the

buffer should be above the phase transition temperature of the lipids.[12] Vortex the mixture

periodically to facilitate the formation of multilamellar vesicles.

Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension

to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This

process should also be carried out at a temperature above the lipid phase transition.

Protocol 3: Reconstitution of CHIP28 into
Proteoliposomes by Detergent Dilution
This protocol outlines the reconstitution of purified CHIP28 into pre-formed liposomes.

Materials:

Purified CHIP28 in detergent solution

Prepared liposomes

Detergent (e.g., octyl glucoside)

Dialysis tubing or spin columns for detergent removal

Reconstitution Buffer (same as the aqueous buffer for liposome preparation)

Procedure:

Detergent Solubilization: Mix the purified CHIP28 and the prepared liposomes in the

presence of a detergent like octyl glucoside. The final detergent concentration should be
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above its critical micelle concentration to ensure solubilization of both the protein and the

lipids.

Incubation: Gently mix the protein-lipid-detergent mixture and incubate for a period to allow

for the formation of mixed micelles.

Detergent Removal: Gradually remove the detergent to allow for the spontaneous formation

of proteoliposomes. This can be achieved through:

Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of

detergent-free Reconstitution Buffer over an extended period (e.g., 24-48 hours) with

several buffer changes.

Bio-Beads/Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the

mixture and incubate to remove the detergent.

Proteoliposome Collection: After detergent removal, the proteoliposomes can be collected by

ultracentrifugation and resuspended in fresh buffer.

The overall workflow for the reconstitution process is depicted below.
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Figure 2: Experimental workflow for CHIP28 reconstitution.
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Protocol 4: Functional Assay of Reconstituted CHIP28
using Stopped-Flow Spectrophotometry
This method measures the osmotic water permeability of the proteoliposomes.

Materials:

CHIP28 proteoliposomes

Control liposomes (protein-free)

Stopped-flow spectrophotometer with a light scattering detector

Hyperosmotic Buffer (Reconstitution Buffer with added osmoticum, e.g., sucrose)

Inhibitor (optional): Mercuric chloride (HgCl2) solution

Procedure:

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g.,

10°C or 37°C).

Sample Loading: Load one syringe of the stopped-flow device with the proteoliposome

suspension and the other with the hyperosmotic buffer.

Measurement: Rapidly mix the two solutions. The osmotic gradient will cause water to exit

the proteoliposomes, resulting in their shrinkage. This shrinkage is detected as an increase

in light scattering at a 90° angle.

Data Analysis: Record the time course of the change in light scattering. Fit the data to an

exponential function to determine the rate constant (k) of vesicle shrinkage. The osmotic

water permeability coefficient (Pf) can then be calculated using the following equation:

Pf = k * (V0 / A) * (1 / (Vw * Δosm))

Where:

V0 is the initial vesicle volume
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A is the vesicle surface area

Vw is the molar volume of water

Δosm is the osmotic gradient

Control and Inhibition: Repeat the measurement with control liposomes to determine the

baseline water permeability. To confirm that the observed water transport is mediated by

CHIP28, pre-incubate the proteoliposomes with an inhibitor like HgCl2 and repeat the

measurement.[1][2][9]

Applications in Drug Development
The successful reconstitution of CHIP28 into proteoliposomes provides a valuable platform for

drug discovery and development.[13][14] This system can be used for:

High-throughput screening: To identify small molecules that modulate the water permeability

of CHIP28.

Mechanism of action studies: To characterize the interaction of potential drug candidates with

the CHIP28 channel.

Toxicity and selectivity profiling: To assess the effects of compounds on CHIP28 function and

their selectivity for other aquaporins.

Liposome-based drug delivery systems have shown great promise in improving the therapeutic

index of various drugs.[15][16] The development of modulators for specific aquaporins could

have therapeutic potential in a range of diseases, including those involving fluid imbalance, cell

migration, and angiogenesis.

Conclusion
The reconstitution of CHIP28 into proteoliposomes is a well-established technique that allows

for the detailed functional characterization of this important water channel. The protocols and

data presented here provide a comprehensive guide for researchers interested in studying

CHIP28 in a controlled, in vitro environment. This system is not only crucial for fundamental

biophysical research but also holds significant potential for applications in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1177719#reconstitution-of-chip28-into-
proteoliposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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